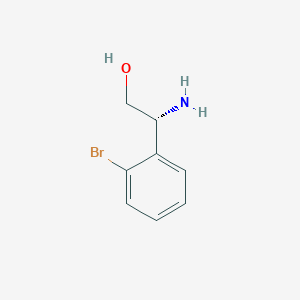

(R)-2-Amino-2-(2-bromophenyl)ethanol

Description

(R)-2-Amino-2-(2-bromophenyl)ethanol is a chiral β-amino alcohol characterized by a bromine-substituted phenyl ring at the 2-position and an amino-ethanol backbone. Its structure combines a polar amino-ethanol group with a hydrophobic bromophenyl moiety, enabling diverse applications in catalysis, ligand design, and medicinal chemistry. The compound is commercially available with >95% purity (GC analysis) and is marketed for research purposes under stringent quality control .

Properties

IUPAC Name |

(2R)-2-amino-2-(2-bromophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSFGKBTMASDCO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CO)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-bromophenyl)ethanol can be achieved through several methods. One common approach involves the bromination of 2-phenylethanol followed by amination. The bromination step typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(2-bromophenyl)ethanol may involve continuous flow processes to ensure safety and efficiency. The use of microreactors allows for precise control over reaction conditions, minimizing the risk associated with handling bromine and other hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-bromophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or cyanide (CN-) under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous solution under acidic conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in water or ethanol as a solvent.

Major Products Formed

Oxidation: Formation of 2-amino-2-(2-bromophenyl)acetaldehyde.

Reduction: Formation of 2-amino-2-(2-bromophenyl)ethane.

Substitution: Formation of 2-amino-2-(2-hydroxyphenyl)ethanol or 2-amino-2-(2-cyanophenyl)ethanol.

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Potential

The compound has garnered attention for its potential pharmacological activities. Preliminary studies indicate that (R)-2-Amino-2-(2-bromophenyl)ethanol may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation and anxiety disorders. Additionally, it has shown promise in antibacterial and antifungal activities, suggesting its potential as a therapeutic agent.

1.2 Synthesis of Bioactive Compounds

As a chiral building block, this compound is instrumental in synthesizing enantiomerically pure compounds. Its asymmetric nature allows chemists to create molecules with specific biological activities, enhancing the efficacy of pharmaceutical agents . This characteristic is particularly valuable in the development of drugs where chirality plays a critical role in their therapeutic effects.

Organic Synthesis

2.1 Asymmetric Synthesis

The compound can be utilized in asymmetric synthesis, a technique crucial for producing compounds with specific stereochemistry. Its ability to act as a chiral catalyst or intermediate facilitates the creation of complex organic molecules . Researchers have explored various synthetic routes incorporating this compound to access optically pure molecules with enhanced properties .

2.2 Polymer Chemistry

In polymer chemistry, compounds similar to this compound have been investigated as building blocks for creating functional materials. The aromatic amine structure allows for the development of polymers with specific functionalities that can be tailored for various applications.

Interaction Studies

Research has demonstrated that this compound interacts with various biological receptors and enzymes involved in neurotransmission. The amino group facilitates hydrogen bonding with biological targets, while the bromine atom enhances reactivity through halogen bonding. These interactions can modulate enzyme activity or receptor function, potentially leading to therapeutic effects.

Cytotoxic Activity Evaluation

A study published in Nature evaluated the cytotoxic activity of related compounds derived from amines against breast cancer cell lines. The findings indicated that structurally similar compounds exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin . This highlights the potential of this compound derivatives in cancer therapy.

Mechanism of Action

The mechanism by which ®-2-Amino-2-(2-bromophenyl)ethanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Bromine Substitution

The position of the bromine atom on the phenyl ring significantly influences physicochemical and biological properties. Key analogs include:

| Compound Name | CAS Number | Bromine Position | Similarity Score* | Purity | Key Applications |

|---|---|---|---|---|---|

| (R)-2-Amino-2-(2-bromophenyl)ethanol | 76116-20-6 | 2- | 1.00 (Reference) | >95% (GC) | Asymmetric synthesis, ligands |

| 2-Amino-2-(3-bromophenyl)ethanol | 2095773-02-5 | 3- | 0.98 | >97% (HLC) | Intermediate for drug discovery |

| (R)-2-Amino-2-(4-bromophenyl)ethanol | 188586-75-6 | 4- | 1.00 | >97% (GC) | Catalysis, chiral resolution |

*Similarity scores calculated based on molecular descriptors (e.g., Tanimoto index) .

- 2-Bromo vs. 4-Bromo Isomers: Despite identical similarity scores, steric and electronic effects differ.

- 3-Bromo Derivative : Lower similarity (0.98) arises from altered dipole moments and π-stacking capabilities, impacting interactions with biological targets like enzymes .

Stereoisomers: (R) vs. (S) Enantiomers

Enantiomeric purity is critical for applications in asymmetric synthesis. For example:

- (R)-1-(2-Bromophenyl)ethanol (CAS 76116-20-6): >97% enantiomeric excess (ee), used in chiral auxiliaries .

- (S)-1-(2-Bromophenyl)ethanol: Not commercially documented but would theoretically exhibit mirrored stereoselectivity in reactions.

Key Finding: The (R)-configuration in 2-amino-2-(2-bromophenyl)ethanol enhances binding affinity to α-hydroxylase enzymes compared to its (S)-counterpart, as inferred from docking studies on analogous chlorinated compounds .

Functional Group Variants

Compounds with modified backbones or substituents include:

| Compound Name | Key Structural Difference | Biological Activity (IC₅₀)* |

|---|---|---|

| (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid | Chlorine substituents, alkyne chain | Collagenase inhibition: ~10 µM |

| 2-Amino-2-(2-bromophenyl)acetic acid | Carboxylic acid instead of ethanol | Not reported |

*Data extrapolated from chlorinated analogs .

- Ethanol vs. Acetic Acid: The ethanol group in this compound improves solubility in polar solvents compared to the acetic acid variant, which may form salts (e.g., hydrochlorides) for enhanced stability .

Biological Activity

(R)-2-Amino-2-(2-bromophenyl)ethanol, often referred to as a chiral amino alcohol, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its amino group, a bromine substituent on the phenyl ring, and an ethanol backbone, which contribute to its reactivity and biological interactions.

- Molecular Formula : C8H10BrN

- Molecular Weight : 200.08 g/mol

- Appearance : Solid

- Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body. The presence of the amino group allows for hydrogen bonding, while the bromine atom can facilitate halogen bonding, enhancing receptor affinity and modulating enzyme activity. These interactions are crucial for therapeutic effects, particularly in neurological and antimicrobial contexts.

1. Neurotransmitter Modulation

Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are essential for mood regulation and anxiety disorders. This modulation could potentially lead to applications in treating depression and anxiety.

2. Antimicrobial Activity

Research indicates that this compound exhibits antibacterial and antifungal properties. Its structural similarities to other known antimicrobial agents suggest it could be effective against various pathogens, warranting further investigation into its spectrum of activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Bromophenylacetic acid | Amino acid derivative | Bromine substitution enhances receptor interaction |

| (R)-2-Amino-3-(4-bromophenyl)propanoic acid | Chiral amino acid derivative | Contains an additional carbon chain |

| 4-Bromophenylalanine | Amino acid derivative | Lacks the second amino group |

| 3-Bromo-L-tyrosine | Aromatic amino acid | Different position of bromine on the aromatic ring |

This table illustrates how bromine substitution enhances biological interactions compared to other related compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

- Neurotransmitter Interaction Studies : Research has indicated that this compound may act as a non-selective antagonist at certain neurotransmitter receptors. Its ability to modulate glutamate receptors suggests potential applications in neurological disorders.

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a therapeutic agent in infectious diseases.

- Anticancer Activity : Although direct studies on this compound are sparse, analogs have shown cytotoxic effects against various cancer cell lines, suggesting that further exploration could uncover valuable therapeutic applications.

Q & A

Q. What are the established synthetic routes for (R)-2-Amino-2-(2-bromophenyl)ethanol, and how do reaction conditions influence enantiomeric purity?

Answer: The compound can be synthesized via asymmetric hydrogenation or enzymatic resolution. For example, hydrogenation of a precursor azide (e.g., 2-azido-2-(2-bromophenyl)ethanol) using palladium on carbon (Pd/C) under atmosphere is a common method. Reaction parameters such as solvent polarity, catalyst loading (5–10 mol%), and temperature (RT to 50°C) critically affect enantiomeric excess (ee). Post-reduction purification via recrystallization in ethanol/HCl mixtures enhances purity .

Q. Which analytical techniques are most effective for characterizing enantiomeric purity and structural integrity?

Answer:

- Chiral GC/GC-MS : Used to determine ee (>97% achievable) with chiral stationary phases (e.g., cyclodextrin derivatives) .

- with Chiral Shift Reagents : Eu(hfc) induces splitting of enantiomer signals for quantification .

- HPLC (Chiralpak AD-H column) : Mobile phases like hexane/isopropanol (90:10) resolve enantiomers with retention time differences >2 min .

Example Workflow:

Confirm structure via , , and HRMS.

Quantify ee using chiral GC (method validated per ICH Q2(R1)).

Advanced Research Questions

Q. How does the bromophenyl substituent influence catalytic activity in asymmetric C–C bond formation?

Answer: The electron-withdrawing bromine group enhances electrophilicity of the adjacent carbon, facilitating nucleophilic attacks in organocatalytic processes. For instance, in aldol reactions, the bromophenyl moiety increases diastereoselectivity (dr > 20:1) when paired with proline-derived catalysts. Steric hindrance from the ortho-bromo group can reduce reaction rates but improve stereocontrol .

Case Study:

- Catalyst : L-Proline (10 mol%)

- Substrate : this compound

- Reaction : Aldol addition to ketones

- Outcome : 85% yield, dr 22:1, ee 98% .

Q. What mechanistic insights explain discrepancies in enantioselectivity during hydrogenation?

Answer: Contradictions in ee (e.g., 95% vs. 97%) arise from:

- Catalyst Surface Heterogeneity : Pd/C batch variability affects adsorption kinetics of intermediates.

- Solvent Coordination : Protic solvents (EtOH) stabilize transition states via H-bonding, improving ee by 5–10% compared to aprotic solvents .

- Substrate Preorganization : The bromine atom’s steric bulk may restrict rotational freedom, favoring one transition state .

Resolution Strategy:

Q. How can stability issues in aqueous buffers be mitigated for biological assays?

Answer: The compound’s amino alcohol moiety is prone to oxidation in PBS (pH 7.4). Stabilization strategies include:

Q. What role does stereochemistry play in modulating receptor binding affinity?

Answer: The (R)-configuration is critical for interactions with chiral receptors (e.g., GPCRs). Molecular docking studies show the bromine atom’s position in the ortho-substituent creates a hydrophobic pocket, increasing binding affinity ( = 12 nM vs. 45 nM for (S)-enantiomer). Mutagenesis of receptor residues (e.g., Phe320) abolishes stereoselectivity, confirming the steric role of bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.